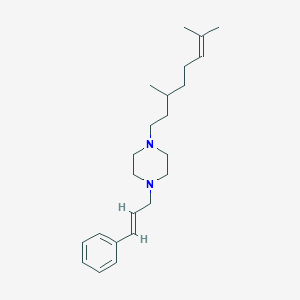![molecular formula C21H20N4 B5368144 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. This compound A has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and maintenance of inflammation. In vivo studies have shown that this compound A reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using this compound A in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A. One direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to investigate its anti-tumor properties and potential use in treating various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound A and to optimize its synthesis for large-scale production.
Conclusion
In conclusion, this compound A is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have anti-inflammatory and anti-tumor properties. While there are limitations to using this compound A in lab experiments, there are several future directions for research on this promising compound.
Méthodes De Synthèse
The synthesis of 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A involves several steps, including the reaction of pyridine-3-carboxaldehyde with 2,6-dimethylaniline to form an intermediate. This intermediate is then reacted with 6-bromo-1H-pyrrolo[2,3-b]pyridine to form this compound A. The synthesis of this compound A has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A has been studied for its potential therapeutic applications in several scientific research studies. One study found that this compound A has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that this compound A has anti-tumor properties and could be used to treat various types of cancer.
Propriétés
IUPAC Name |
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-5-3-6-15(2)20(14)18-11-19(25-21-17(18)8-10-23-21)24-13-16-7-4-9-22-12-16/h3-12H,13H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBJSOOMFLBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)
![3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368123.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)
![N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)
![N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)
![2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5368159.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5368170.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)serinamide](/img/structure/B5368180.png)